6-Bromo-2,3-difluoroaniline
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Overview
Description
6-Bromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H4BrF2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and fluorine atoms.
Preparation Methods
The synthesis of 6-Bromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the reaction of 2,3-difluoroaniline with bromine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
6-Bromo-2,3-difluoroaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The bromo-substituent allows for Pd-catalyzed coupling reactions, expanding the molecule’s size and complexity.
Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2,3-difluoroaniline is utilized in several scientific research areas:
Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with these targets. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
6-Bromo-2,3-difluoroaniline can be compared with other similar compounds, such as:
2,6-Difluoroaniline: Lacks the bromine atom, making it less reactive in certain coupling reactions.
4-Bromo-2,6-difluoroaniline: Has a different substitution pattern, affecting its chemical properties and reactivity.
2-Bromo-4,6-difluoroaniline: Another isomer with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
6-bromo-2,3-difluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGHCYWHCPSWFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305065 |
Source
|
Record name | 6-Bromo-2,3-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887579-74-0 |
Source
|
Record name | 6-Bromo-2,3-difluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887579-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-difluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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